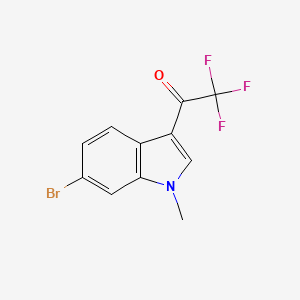

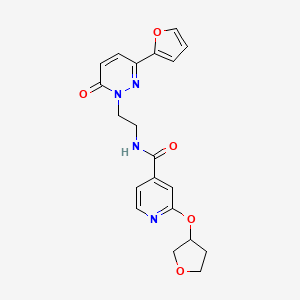

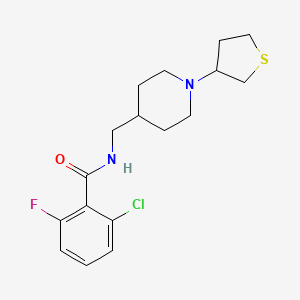

![molecular formula C14H16O B2820623 spiro[cyclohexane-1,1'-inden]-3'(2'H)-one CAS No. 36449-72-6](/img/structure/B2820623.png)

spiro[cyclohexane-1,1'-inden]-3'(2'H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Spiro compounds can be synthesized through various methods, including cyclization of isoquinolinium salts . The process involves the use of readily available starting materials under mild conditions .Molecular Structure Analysis

The molecular structure of spiro compounds is unique due to their 3D properties . These properties, along with the presence of these compounds in several natural products, make them interesting targets for synthesis .Chemical Reactions Analysis

The formation and stability of spiro compounds have been studied extensively . The reactions involved in the formation of these compounds are complex and require careful control of conditions .Applications De Recherche Scientifique

Enantioselective Synthesis

Spiro compounds, including “spiro[cyclohexane-1,1’-inden]-3’(2’H)-one”, have been used in the enantioselective synthesis of spirocycles . Despite their unique 3D properties and presence in several natural products, the difficulty in their enantioselective synthesis makes them underrepresented in pharmaceutical libraries .

Pharmaceutical Libraries

Due to their unique 3D properties and presence in several natural products, spiro compounds are of interest in the development of pharmaceutical libraries . However, their representation is limited due to the challenges in their enantioselective synthesis .

Organocatalysis

The advent of organocatalysis has led to an exponential increase in the reported methodologies for the synthesis of spirocycles . Spiro compounds, including “spiro[cyclohexane-1,1’-inden]-3’(2’H)-one”, have played a significant role in this development .

Alkaloid Synthesis

A direct spirocyclization approach has been reported for the chemical synthesis of spiro[cyclohexane-2-indoline] alkaloids . The absolute stereochemistry was introduced by a desymmetrizing Dieckmann condensation, and the relative stereochemistry was controlled by the manipulation of the kinetic and thermodynamic pathways of the spirocyclization .

Biogenetic Proposal

Contrary to the biogenetic proposal involving the diester-type alkaloid as the precursor, it has been demonstrated that chemically a common lactone-type intermediate could bridge the chemical synthesis of this class of natural products .

Stereochemically Complementary Spirocyclic Systems

Stereochemically complementary spirocyclic systems could be generated by manipulation of the spirocyclization pathway to favor the kinetic or thermodynamic product . This has been applied in the synthesis of spiro[cyclohexane-2-indoline] alkaloids .

Mécanisme D'action

Target of Action

Spiro[cyclohexane-1,1’-inden]-3’(2’H)-one primarily targets Cyclin-dependent kinase 2 (CDK2) . CDK2 regulates cell cycle checkpoints in the synthesis and mitosis phases and plays a pivotal role in cancerous cell proliferation .

Mode of Action

The compound interacts with CDK2, initiating the phosphorylation process . The activation of CDK2 is influenced by various protein signaling pathways . Spiro[cyclohexane-1,1’-inden]-3’(2’H)-one has been identified as an effective class of CDK2 inhibitors .

Biochemical Pathways

The compound affects the CDK2 pathway, which regulates cell cycle checkpoints. The inhibition of CDK2 by the compound suppresses cancer cell proliferation .

Result of Action

The molecular and cellular effects of the compound’s action involve the inhibition of CDK2, which suppresses cancer cell proliferation .

Propriétés

IUPAC Name |

spiro[2H-indene-3,1'-cyclohexane]-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O/c15-13-10-14(8-4-1-5-9-14)12-7-3-2-6-11(12)13/h2-3,6-7H,1,4-5,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJSHNXNGZFWVGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)CC(=O)C3=CC=CC=C23 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

spiro[cyclohexane-1,1'-inden]-3'(2'H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

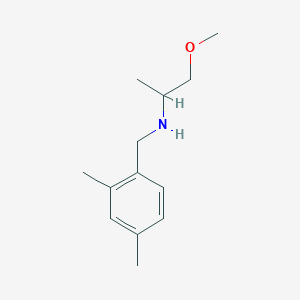

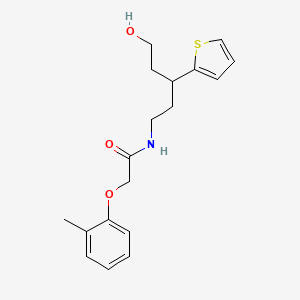

![2-[(5-Bromopyrimidin-2-yl)amino]-1-(4-methylsulfanylphenyl)ethanol](/img/structure/B2820546.png)

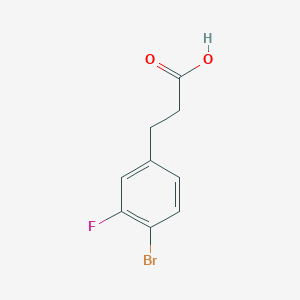

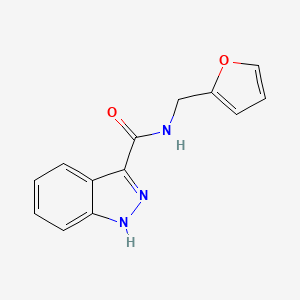

![6-Bromo-1H-benzo[d]imidazol-5-amine](/img/structure/B2820553.png)

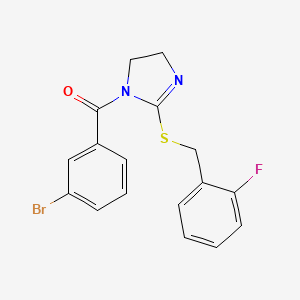

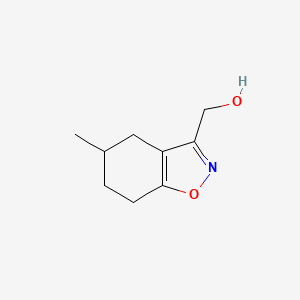

![(1,3-dioxoisoindol-2-yl)methyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2820555.png)

![Cyclopropyl[5-(trifluoromethyl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B2820558.png)

![Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B2820561.png)